molecular formula C24H20N2O3S2 B2933832 N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide CAS No. 941944-98-5

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide

Cat. No.: B2933832
CAS No.: 941944-98-5
M. Wt: 448.56
InChI Key: KEJOVPVHAFXSID-UHFFFAOYSA-N
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Description

N-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide is a heterocyclic compound featuring a 1,2,3,4-tetrahydroquinoline (THQ) core substituted at position 1 with a thiophene-2-carbonyl group and at position 7 with a naphthalene-2-sulfonamide moiety. Its molecular formula is C₂₄H₂₁N₂O₃S₂, with a molecular weight of 449.56 g/mol (estimated from analogs in and ). The compound’s structure combines aromatic and aliphatic components, contributing to its physicochemical properties, such as a predicted logP of ~4.8 (similar to structurally related compounds in ) and a polar surface area of ~57.2 Ų, suggesting moderate solubility and membrane permeability .

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S2/c27-24(23-8-4-14-30-23)26-13-3-7-18-9-11-20(16-22(18)26)25-31(28,29)21-12-10-17-5-1-2-6-19(17)15-21/h1-2,4-6,8-12,14-16,25H,3,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJOVPVHAFXSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)N(C1)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide is a complex organic compound that has attracted attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C24H20N2O3S2C_{24}H_{20}N_{2}O_{3}S_{2} with a molecular weight of 448.6 g/mol. Its structure is characterized by the integration of a thiophene moiety and a naphthalene sulfonamide group, which may facilitate interactions with various biological targets.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Serotonin Receptor Modulation : Similar compounds have been shown to interact with serotonin receptors, influencing neurotransmission and potentially affecting mood and cognition.
  • Inhibition of Tumor Cell Proliferation : Preliminary studies suggest that derivatives may inhibit the growth of certain cancer cell lines by inducing apoptosis or cell cycle arrest.
  • Antimicrobial Properties : The presence of thiophene and tetrahydroquinoline rings has been linked to antimicrobial activity against various bacterial strains .

Biological Activity Overview

Research into the biological activities of this compound reveals several promising areas:

Antimicrobial Activity

Studies indicate that compounds with similar structures exhibit significant antimicrobial effects. For instance:

CompoundTarget OrganismsActivity
Thiophene derivativesGram-positive bacteriaInhibition observed
Quinoline analogsVarious bacterial strainsEffective against resistant strains

Antitumor Properties

Research has demonstrated that certain structural analogs can inhibit tumor cell proliferation. For example:

CompoundCancer TypeMechanism
Tetrahydroquinoline derivativesBreast cancerInduction of apoptosis
Naphthalene sulfonamidesLeukemiaCell cycle arrest

Neuroprotective Effects

Some derivatives are being investigated for their potential in neurodegenerative disease models. The proposed mechanisms include:

  • Reduction of oxidative stress : Compounds may scavenge free radicals.
  • Modulation of neuroinflammatory pathways : Potential to reduce inflammation in neural tissues.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry found that thiophene-based compounds exhibited potent activity against MRSA (Methicillin-resistant Staphylococcus aureus), suggesting a potential therapeutic application in treating resistant infections.
  • Antitumor Research : In vitro studies indicated that naphthalene sulfonamide derivatives significantly inhibited the proliferation of human cancer cell lines, showcasing their potential as anticancer agents .
  • Neuroprotection : Research in Neuropharmacology highlighted the neuroprotective effects of tetrahydroquinoline derivatives in models of Alzheimer's disease, indicating their ability to mitigate cognitive decline through anti-inflammatory mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the THQ Core

The THQ scaffold is a common motif in medicinal chemistry, with substituents critically influencing biological activity. Below is a comparison of key analogs:

Compound Name Substituents (Position 1) Substituents (Position 7) Molecular Weight (g/mol) logP Key Reference
Target compound Thiophene-2-carbonyl Naphthalene-2-sulfonamide 449.56 ~4.8
4-Chloro-N-[1-(thiophene-2-carbonyl)-THQ-7-yl]benzene-1-sulfonamide (G512-0161) Thiophene-2-carbonyl 4-Chlorobenzenesulfonamide 432.95 4.87
N-(1-(Piperidin-4-yl)-THQ-6-yl)thiophene-2-carboximidamide (70) Piperidin-4-yl Thiophene-2-carboximidamide ~420 (estimated) N/A
(±)-N-(1-(1-Methylpyrrolidin-3-yl)-THQ-6-yl)thiophene-2-carboximidamide (71) 1-Methylpyrrolidin-3-yl Thiophene-2-carboximidamide ~405 (estimated) N/A
14d (MOR-targeted compound) Butyryl + naphthalen-2-ylmethyl 2-Methylpropane-2-sulfamide ~550 (estimated) N/A

Key Observations :

  • Sulfonamide vs. Carboximidamide : The target compound’s naphthalene-2-sulfonamide group (electron-withdrawing) contrasts with carboximidamide derivatives (electron-rich) in compounds 70 and 71. This difference likely alters hydrogen-bonding capacity and target affinity .
  • Chlorine Substitution : G512-0161 () features a 4-chlorobenzenesulfonamide group, which increases molecular weight slightly compared to the target compound. The chloro substituent may enhance lipophilicity (logP = 4.87) and influence steric interactions in binding pockets .
Physicochemical Properties

The target compound’s logP (~4.8) and logSw (-4.9) (estimated from ) suggest moderate lipophilicity and low aqueous solubility, typical of sulfonamide-containing THQ derivatives. Comparatively, compound 70 (piperidinyl-substituted) may exhibit higher solubility due to its ionizable amine group, though data are unavailable .

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